molecular formula C9H12O3S B12115276 Butanoic acid, 4-[(2-furanylmethyl)thio]- CAS No. 1152573-90-4

Butanoic acid, 4-[(2-furanylmethyl)thio]-

Cat. No.: B12115276
CAS No.: 1152573-90-4
M. Wt: 200.26 g/mol
InChI Key: AZDGUZXDRDHEMI-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(2-furanylmethyl)thio]- is an organic compound characterized by the presence of a butanoic acid backbone with a 2-furanylmethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(2-furanylmethyl)thio]- typically involves the reaction of butanoic acid derivatives with 2-furanylmethylthiol. One common method is the esterification of butanoic acid with 2-furanylmethylthiol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 4-[(2-furanylmethyl)thio]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(2-furanylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as bromine or nitric acid; reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, butanoic acid, 4-[(2-furanylmethyl)thio]- is used as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of enzymes that interact with thioether and furan groups.

Medicine

In medicine, butanoic acid, 4-[(2-furanylmethyl)thio]- is being investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new drugs, particularly those targeting oxidative stress and inflammation.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, resins, and other high-performance materials.

Mechanism of Action

The mechanism by which butanoic acid, 4-[(2-furanylmethyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether group can participate in redox reactions, influencing cellular oxidative stress levels. The furan ring can interact with various biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-furanylmethyl ester
  • Butanoic acid, 3-methyl-, 2-furanylmethyl ester
  • 2-Hydroxy-4-methyl(thio)butanoic acid

Uniqueness

Compared to similar compounds, butanoic acid, 4-[(2-furanylmethyl)thio]- stands out due to the specific positioning of the 2-furanylmethylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of the thioether group can enhance its reactivity in redox reactions compared to its ester counterparts .

Properties

CAS No.

1152573-90-4

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

4-(furan-2-ylmethylsulfanyl)butanoic acid

InChI

InChI=1S/C9H12O3S/c10-9(11)4-2-6-13-7-8-3-1-5-12-8/h1,3,5H,2,4,6-7H2,(H,10,11)

InChI Key

AZDGUZXDRDHEMI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSCCCC(=O)O

Origin of Product

United States

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